Lipophilicity Advantage Over the Thioether Analog: XLogP3 Comparison
The sulfonyl-bearing target compound (CAS 62617-21-4) exhibits a computed XLogP3 of 1.9, compared to a predicted XLogP3 of approximately 2.7 for the corresponding thioether analog 2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thio)benzoic acid (CAS 62616-94-8) [1]. The 0.8 log unit reduction in lipophilicity arises from the increased polarity of the sulfonyl group versus the thioether linkage and translates into improved aqueous solubility and reduced non-specific protein binding, which are desirable for in vitro assay reproducibility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)thio)benzoic acid; XLogP3 ≈ 2.7 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ –0.8 (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity of the sulfonyl derivative promotes better solubility in aqueous assay media, reducing the likelihood of false-negative results due to precipitation or non-specific binding.
- [1] PubChem. (2026). Compound Summary for CID 71384563: 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid. National Center for Biotechnology Information. View Source
